{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Overview
Description
The compound {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a sophisticated macrocyclic ligand with significant applications in the fields of chemistry, biology, and medicine. This compound, characterized by its four nitrogen atoms, offers unique coordination properties, making it an important molecule in the study of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid involves several steps:
Formation of the Macrocyclic Ring: : This step typically employs cyclization reactions involving the reaction of appropriate diamines with dichlorides under basic conditions.
Introduction of Benzyloxy Groups: : Through protection and deprotection strategies, the benzyloxy groups are introduced to the macrocyclic ligand using benzyl bromide in the presence of base.
Industrial Production Methods
Industrial production methods focus on scaling up the synthetic routes using automated synthesizers and optimizing reaction conditions to achieve high yields and purity. The continuous flow techniques and advanced purification methods such as column chromatography are employed to meet the demand for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy groups, forming benzaldehyde derivatives.
Reduction: : Reduction reactions can target the oxoethyl groups to generate the corresponding alcohols.
Substitution: : Substitution reactions can occur at the benzyloxy positions or the acetic acid moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting Reagents: : Alkyl halides or acyl chlorides for introducing new groups.
Major Products
Scientific Research Applications
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid finds applications in multiple fields:
Chemistry: : Utilized as a ligand in coordination chemistry to form stable metal complexes.
Medicine: : Explored for its potential as a diagnostic agent in radiopharmaceuticals, especially in targeting specific tissues or cells.
Industry: : Used in catalysis and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Mechanism and Molecular Targets
The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination creates stable complexes, which can interact with biological molecules such as enzymes or receptors. The specific binding sites and interactions depend on the metal ion and the environment, allowing for targeted applications in diagnostics and therapy.
Pathways Involved
The pathways often involve the interaction of the metal-ligand complexes with specific biological targets, leading to changes in activity or structure. This can include inhibition of metalloproteins or modulation of metal ion availability in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): : A widely used macrocyclic ligand in radiopharmaceuticals.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): : Another macrocyclic ligand with fewer nitrogen atoms.
Cyclam derivatives: : Variations of the cyclam structure with different functional groups.
Unique Features
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is unique due to the presence of benzyloxy groups which enhance its hydrophobicity and potential for functionalization. These properties allow for diverse applications compared to other similar macrocyclic ligands. The unique combination of stability, coordination chemistry, and functional groups makes it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSYVYMSBNFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458222 | |
Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272120-41-9 | |
Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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